Pendetide hydrochloride, specifically known as capromab pendetide, is a radiolabeled monoclonal antibody used primarily in the imaging of prostate cancer. It is designed to bind specifically to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This compound has been utilized in various diagnostic imaging techniques, particularly in conjunction with Indium-111 for scintigraphy.
Capromab pendetide is produced through biotechnological methods involving the use of hybridoma technology to create monoclonal antibodies. The initial development was conducted by Cytogen Corporation, and it has been approved by the U.S. Food and Drug Administration for clinical use in imaging prostate cancer.
Capromab pendetide is classified as a radioimmunoconjugate. It falls under the category of monoclonal antibodies and is specifically categorized as an imaging agent due to its application in diagnostic procedures.
The synthesis of capromab pendetide involves several key steps:
The technical aspects of synthesizing capromab pendetide include maintaining sterile conditions throughout the process and ensuring that the radiolabeling does not alter the antibody's binding properties. The final product must undergo purification to remove unbound Indium-111 and other impurities.
Capromab pendetide consists of a monoclonal antibody structure that includes heavy and light chains typical of immunoglobulins. The specific binding site is engineered to target the prostate-specific membrane antigen.
The primary chemical reaction involved in capromab pendetide's functionality is its binding interaction with the prostate-specific membrane antigen on cancer cells. This interaction can be described as:
This reaction is characterized by high specificity and affinity, allowing for effective imaging of prostate cancer tissues during scintigraphy procedures.
Capromab pendetide operates by binding to the prostate-specific membrane antigen present on prostate cancer cells. Upon administration, it circulates through the bloodstream and targets areas where this antigen is overexpressed.
Once bound, the Indium-111 emits gamma radiation that can be detected using gamma cameras, allowing for visualization of cancerous tissues. The pharmacokinetics indicate a terminal half-life of approximately 67 hours, which supports prolonged imaging capabilities post-injection.
Capromab pendetide has significant applications in medical diagnostics:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3